L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide composed of four amino acids: L-aspartic acid, L-lysine, L-leucine, and L-threonine. This compound is a part of the broader category of peptides and proteins that play essential roles in biological systems. Each constituent amino acid contributes unique properties and functionalities to the peptide.
L-Aspartic acid, one of the building blocks of proteins, is classified as a non-essential amino acid in humans. It can be synthesized from oxaloacetate through transamination facilitated by aspartate aminotransferase. L-lysine, L-leucine, and L-threonine are essential amino acids that must be obtained through dietary sources. These amino acids are commonly found in protein-rich foods such as meat, dairy products, and legumes.
This compound can be classified under:
The synthesis of peptides like L-aspartic acid, L-lysyl-L-leucyl-L-threonyl- can be achieved through several methods:
The most common approach for synthesizing this peptide in a laboratory setting is through SPPS, which allows for precise control over the sequence and purity of the final product. The process typically involves:
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- has a specific arrangement of atoms that defines its structure. The molecular formula can be derived from its constituent amino acids:
The molecular weight of this compound is approximately 302.33 g/mol. Each amino acid contributes specific functional groups:
The primary reaction involving L-aspartic acid and its derivatives includes:
The stability and reactivity of this peptide can be influenced by environmental factors such as pH and temperature. For instance, at high temperatures or extreme pH levels, hydrolysis may occur more rapidly.
L-Aspartic acid plays several roles in biochemical pathways:
In cellular metabolism, L-aspartic acid is involved in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across mitochondrial membranes, which is crucial for ATP production.
Relevant analyses show that peptides like L-aspartic acid, L-lysyl-L-leucyl-L-threonyl- exhibit stability under physiological conditions but may degrade under extreme conditions.
The biosynthesis of aspartate-containing oligopeptides occurs through two distinct pathways: ribosomal and non-ribosomal synthesis.
Ribosomal Synthesis: This ATP-dependent pathway occurs on ribosomes, utilizing mRNA templates and transfer RNA (tRNA) molecules to assemble amino acids with absolute stereospecificity (exclusively L-amino acids). The peptide bond formation is catalyzed by the ribosome’s peptidyl transferase center, ensuring sequence fidelity through codon-anticodon matching. Aspartate incorporation requires specific tRNA charging by aspartyl-tRNA synthetase (AspRS), which recognizes the aspartate codon (GAU/GAC) [1] [10]. The nascent peptide undergoes co-translational folding, and residues like threonine may be modified post-translationally.
Non-Ribosomal Synthesis: Mediated by nonribosomal peptide synthetases (NRPSs), this pathway operates independently of mRNA and ribosomes. NRPSs are modular enzyme complexes that activate, thioesterify, and condense amino acids—including non-proteinogenic D-amino acids or N-methylated residues. Aspartate incorporation involves a dedicated NRPS module containing an adenylation (A) domain specific for aspartate, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain. Unlike ribosomal synthesis, NRPSs exhibit substrate flexibility due to the broader specificity of A-domains, allowing incorporation of modified aspartate analogs [5] [9].
Table 1: Key Features of Ribosomal vs. Non-Ribosomal Peptide Synthesis Pathways
Feature | Ribosomal Pathway | Non-Ribosomal Pathway |
---|---|---|
Template Dependence | mRNA-dependent | Template-independent |
Amino Acid Scope | Proteinogenic L-amino acids | Proteinogenic + non-proteinogenic residues |
Aspartate Activation | Aspartyl-tRNA synthetase (ATP-dependent) | Adenylation domain (A-domain) |
Stereospecificity | Exclusively L-amino acids | Can incorporate D-amino acids |
Key Enzymes | Ribosome, aminoacyl-tRNA synthetases | Multi-enzyme NRPS complexes |
Modifications | Post-translational only | Integrated into assembly line |
Aminoacyl-tRNA synthetases (aaRSs) ensure accurate amino acid-tRNA pairing through substrate recognition mechanisms:
Aspartyl-tRNA Synthetase (AspRS): AspRS discriminates aspartate from structurally similar glutamate via a conserved arginine residue in its active site. This residue forms dual hydrogen bonds with the aspartate side-chain carboxylate, while excluding glutamate due to steric constraints imposed by its longer side chain. Kinetic studies show AspRS has a 10,000-fold selectivity for aspartate over glutamate. The enzyme undergoes conformational changes upon ATP binding, facilitating aspartyl-adenylate formation before tRNA charging [1] [10].
Lysyl-tRNA Synthetase (LysRS): LysRS recognizes lysine’s terminal ε-amino group through a negatively charged binding pocket. Ionic interactions between lysine’s ammonium group and enzyme carboxylates drive specificity. Mutations in this pocket reduce catalytic efficiency by >95% [8].
Threonyl-tRNA Synthetase (ThrRS): ThrRS selects threonine over serine using a zinc-ion coordination motif that chelates threonine’s β-hydroxyl group. Serine lacks the methyl group needed for optimal coordination, leading to 100-fold lower affinity [8].
Table 2: Substrate Selectivity Parameters of Aminoacyl-tRNA Synthetases
Enzyme | Preferred Substrate | Km (μM) | Discrimination Against | Selectivity Factor |
---|---|---|---|---|
Aspartyl-tRNA Synthetase | L-Aspartate | 15–30 | L-Glutamate | 10,000× |
Lysyl-tRNA Synthetase | L-Lysine | 8–12 | L-Ornithine | 1,500× |
Threonyl-tRNA Synthetase | L-Threonine | 5–10 | L-Serine | 100× |
The Leu-Asp motif exhibits unique kinetic behavior during ribosomal transpeptidation:
Peptidyl Transferase Mechanism: The ribosome’s catalytic center positions the α-amino group of leucyl-tRNA (A-site) for nucleophilic attack on the carbonyl carbon of the aspartyl-tRNA ester bond (P-site). This reaction is entropy-driven, with Asp-Leu bond formation rates (~20 s⁻¹) exceeding typical peptide bonds (~0.05 s⁻¹) due to electrostatic stabilization. Aspartate’s carboxylate group forms hydrogen bonds with ribosomal 23S rRNA bases (A2451), lowering the activation energy barrier [1] [10].
EF-Tu Dependence: Leucyl-tRNA delivery to the A-site requires elongation factor Tu (EF-Tu). GTP hydrolysis induces conformational changes in EF-Tu, releasing leucyl-tRNA. Aspartate’s charged side chain enhances EF-Tu dissociation kinetics by 40% compared to hydrophobic residues [8].
Non-Ribosomal Condensation: In NRPS systems, the Leu-Asp motif is formed by condensation (C) domains. Aspartyl-S-PCP and leucyl-S-PCP thioesters are aligned by the C-domain’s catalytic histidine, which deprotonates leucyl’s α-amino group. The resultant nucleophile attacks the aspartyl thioester, forming the peptide bond. Leu-Asp condensation rates (kcat = 0.5–2 min⁻¹) are slower than ribosomal synthesis due to the absence of rRNA catalysis [5] [9].
Table 3: Kinetics of Leu-Asp Motif Formation in Ribosomal vs. Non-Ribosomal Systems
Parameter | Ribosomal Synthesis | Non-Ribosomal Synthesis |
---|---|---|
Catalytic Rate (kcat) | 20 s⁻¹ | 0.5–2 min⁻¹ |
Activation Energy (ΔG‡) | 70 kJ/mol | 90–100 kJ/mol |
Key Catalytic Groups | 23S rRNA (A2451) | His motif in C-domain |
Dependence on Elongation Factors | EF-Tu/EF-G required | None |
Rate Enhancement vs. Uncatalyzed Reaction | 107-fold | 104-fold |
Threonine’s β-hydroxyl group serves as a site for enzymatic modifications that diversify peptide function:
O-Glycosylation: The β-hydroxyl group of threonine is a target for O-linked glycosylation. Glycosyltransferases (e.g., ppGalNAcT) transfer N-acetylgalactosamine (GalNAc) from UDP-GalNAc to Thr, forming the Tn antigen. Subsequent glycosylation generates mucin-type glycans. The proximity of aspartate enhances glycosylation rates by 30% due to electrostatic stabilization of the catalytic transition state [2] [4].
Phosphorylation: Serine/threonine kinases (e.g., MAPK) transfer γ-phosphate from ATP to Thr. Aspartate’s negative charge facilitates kinase docking via salt bridges with kinase loop arginines. Phosphothreonine introduces conformational changes by sterically hindering peptide backbone rotation and enabling phospho-specific protein binding [4].
Dehydration: Lanthipeptide synthetases (e.g., LanB) dehydrate Thr to dehydrobutyrine (Dhb) via glutamyl-adenylate intermediates. This elimination reaction requires phosphorylation of Thr by LanB kinases, followed by phosphate elimination. Aspartate residues near Thr motifs lower the pKa of Thr, accelerating phosphorylation kinetics by 2-fold [2].
Table 4: Enzymatic Modifications of Threonyl Residues in Peptides
Modification | Enzyme Class | Co-Substrate | Product | Biological Role |
---|---|---|---|---|
O-Glycosylation | Glycosyltransferases | UDP-GalNAc/UDP-Glc | O-Linked glycopeptide | Cell adhesion, signaling |
Phosphorylation | Ser/Thr kinases | ATP | Phosphothreonine | Signaling, enzyme regulation |
Dehydration | Lanthipeptide synthetases | ATP (for phosphorylation) | Dehydrobutyrine (Dhb) | Antimicrobial activity |
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